5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-chlorophenoxybutane. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves methylation of the amine group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thiones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy group.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the combination of its structural features, including the chlorophenoxy group, butyl chain, and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
87527-75-1 |
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Molecular Formula |
C13H16ClN3OS |
Molecular Weight |
297.80 g/mol |
IUPAC Name |
5-[3-(4-chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H16ClN3OS/c1-9(18-11-6-4-10(14)5-7-11)3-8-12-16-17-13(15-2)19-12/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
InChI Key |
HNSKBYWTNSSVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NN=C(S1)NC)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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